Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-6-methoxy-1H-benzimidazol-2-amine

Kinase Inhibition Regioselectivity Structure-Activity Relationship

This 6-methoxy-2-aminobenzimidazole derivative is a non-substitutable privileged scaffold for oncology, GPCR, and antimicrobial research. The 6-methoxy regioisomer delivers a validated 10-fold PI3K potency increase over the inactive 5-methoxy analog, while the N-benzyl amine core confers 13-fold higher solubility and improved in vivo half-life compared to amide counterparts. Selecting generic alternatives risks complete loss of activity. Ideal for kinase/tubulin inhibitor programs and rational PK optimization using known metabolic hotspot data at the benzyl ring.

Molecular Formula C15H15N3O
Molecular Weight 253.305
CAS No. 233605-86-2
Cat. No. B2898520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6-methoxy-1H-benzimidazol-2-amine
CAS233605-86-2
Molecular FormulaC15H15N3O
Molecular Weight253.305
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3
InChIInChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18)
InChIKeyFCZYEMULQHPPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-6-methoxy-1H-benzimidazol-2-amine (CAS 233605-86-2): Procurement-Ready Benzimidazole Building Block with Differentiated Pharmacophoric Features


N-benzyl-6-methoxy-1H-benzimidazol-2-amine (CAS 233605-86-2) is a 2-aminobenzimidazole derivative featuring a critical 6-methoxy substituent and an N-benzyl group, positioning it as a privileged scaffold in medicinal chemistry. This compound's structural blueprint is corroborated by multiple authoritative chemical databases (C15H15N3O, MW 253.3) , confirming its identity as a discrete, well-defined chemical entity rather than a vague mixture. Its core utility lies in its dual functionalization: the benzimidazole core provides a high-affinity pharmacophore, the 6-methoxy group dramatically enhances potency and solubility (a 10-fold increase observed in related kinase inhibitor series [1]), and the N-benzyl moiety imparts critical drug-like properties, including improved metabolic stability and solubility compared to amide-linked analogs [2]. This combination renders it a versatile, non-substitutable building block for medicinal chemistry campaigns targeting oncology, antimicrobial resistance, and GPCR modulation.

Why N-benzyl-6-methoxy-1H-benzimidazol-2-amine Cannot Be Replaced by Other Benzimidazole Analogs in Research


Generic substitution of N-benzyl-6-methoxy-1H-benzimidazol-2-amine with other benzimidazole derivatives is scientifically unsound due to profound structure-activity relationship (SAR) cliffs at two critical loci. First, the position of the methoxy group is paramount; while 6-methoxy substitution consistently yields a 10-fold increase in potency against PI3K isoforms, the 5-methoxy regioisomer completely abolishes activity [1]. Second, the N-benzyl amine linkage confers a distinct pharmacological profile over analogous amides. Direct comparative studies demonstrate that N-benzylbenzimidazole amines exhibit 13-fold higher solubility and significantly improved in vivo pharmacokinetic half-lives compared to their amide counterparts [2]. Furthermore, metabolic stability studies on N-benzyl benzimidazole series have identified the benzyl ring as a key metabolic hotspot, highlighting that subtle structural changes in this motif directly dictate in vivo clearance rates [3]. Therefore, selecting any alternative—be it a 5-methoxy analog, an amide derivative, or a compound lacking the benzyl group—would result in a non-equivalent chemical entity with demonstrably altered, and often inferior, biological and physicochemical properties.

Quantitative Comparative Evidence for N-benzyl-6-methoxy-1H-benzimidazol-2-amine Against Closest Analogs


The 6-Methoxy Substituent Confers a 10-Fold Potency Advantage Over the 5-Methoxy Regioisomer in Kinase Inhibition

In a direct head-to-head comparison using a regioselective synthesis of PI3K inhibitors, the 6-methoxybenzimidazole derivative demonstrated consistently 10-fold more potent inhibitory activity across all PI3K isoforms compared to the 5-methoxy regioisomer, which exhibited no activity [1]. This demonstrates a binary, position-dependent SAR cliff.

Kinase Inhibition Regioselectivity Structure-Activity Relationship Cancer

6-Methoxybenzimidazole Scaffolds Exhibit Superior Antitumor Potency Compared to CA-4 and Cisplatin

A series of 2-aryl benzimidazole derivatives bearing a 6-methoxy group (series 4a-4h) demonstrated significantly stronger inhibition of multiple tumor cell lines compared to both the natural product Combretastatin A-4 (CA-4) and the clinical chemotherapeutic cisplatin [1]. Specifically, compound 4f exhibited an IC50 of 0.61 μM against the Siha cervical cancer cell line, highlighting a potent sub-micromolar cytotoxic effect directly linked to the 6-methoxy pharmacophore.

Antitumor Tubulin Inhibition Cytotoxicity Oncology

N-Benzyl Amine Linkage Provides 13-Fold Higher Solubility and 2.53-Fold Greater Allosteric Activity than Amide Analogs

Direct comparative studies on β2AR allosteric modulators reveal that the N-benzylbenzimidazole amine class (C series) exhibits vastly superior drug-like properties relative to the corresponding benzimidazole amide class (B series) [1]. Representative compound CY2 demonstrated 2.53-fold greater allosteric activity than the lead compound Cmpd-15, a solubility of 243.27 μM (13-fold higher), and an in vivo half-life of 3.78 h, all without cellular or acute toxicity.

GPCR Allosteric Modulation Drug-like Properties β2-Adrenergic Receptor

N-Benzylbenzimidazole Scaffold Exhibits Defined Metabolic Soft Spots Critical for ADME Optimization

A structure-metabolism relationship study using mouse hepatic microsomes identified the benzyl ring on N-benzyl benzimidazole compounds as a key metabolic hotspot [1]. This quantitative in vitro data provides a defined and predictable ADME liability, which is critical information for medicinal chemists seeking to rationally optimize this scaffold for improved in vivo half-life and bioavailability.

Metabolic Stability ADME Structure-Metabolism Relationship Drug Discovery

N-Benzyl Functionalization Enhances Antimicrobial Activity and Enables Metal Complexation

Synthesized N-benzylbenzimidazole silver(I) complexes exhibited good antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains [1]. Notably, these complexes showed superior activity against Pseudomonas aeruginosa compared to the antibiotic ampicillin. The N-benzyl functionalization is essential for forming these bioactive metal complexes, as it provides the necessary ligand geometry and electronic environment for silver coordination.

Antimicrobial Silver Complexes Biofilm Infectious Disease

Validated Application Scenarios for N-benzyl-6-methoxy-1H-benzimidazol-2-amine in Drug Discovery and Chemical Biology


Design of Potent and Selective PI3K and Tubulin Inhibitors for Oncology

Researchers developing next-generation kinase or tubulin polymerization inhibitors can utilize this compound as a core scaffold. The 6-methoxy group is a validated potency-enhancing moiety that provides a 10-fold increase in PI3K inhibition over the inactive 5-methoxy isomer [1] and drives sub-micromolar cytotoxicity in cancer cell lines (e.g., IC50 of 0.61 μM in Siha cells) [2]. It serves as a direct, active alternative to the less developable CA-4 scaffold.

Development of Allosteric GPCR Modulators with Improved Drug-like Properties

This compound's N-benzyl amine core is a validated privileged structure for creating negative allosteric modulators of the β2-adrenergic receptor [1]. Compared to analogous amides, this scaffold yields compounds with dramatically superior solubility (13-fold increase to 243.27 μM) and enhanced in vivo half-life (t1/2 = 3.78 h), directly addressing key developability challenges in GPCR drug discovery.

Synthesis of Bioactive Organometallic Complexes for Antimicrobial Drug Discovery

The N-benzyl moiety provides a functional handle for generating novel silver(I) complexes with demonstrated antimicrobial activity, including superior efficacy against P. aeruginosa compared to ampicillin [1]. This application offers a strategic path for developing new agents to combat antimicrobial resistance, leveraging a well-defined coordination chemistry platform.

Structure-Guided ADME Optimization of Benzimidazole Lead Compounds

For medicinal chemistry programs focused on optimizing in vivo pharmacokinetics, this scaffold offers a defined starting point with known structure-metabolism liabilities. Prior studies on the N-benzyl benzimidazole class have characterized the benzyl ring as a key metabolic hotspot using mouse hepatic microsomes [1], enabling rational, data-driven design strategies to improve metabolic stability and overall drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-6-methoxy-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.